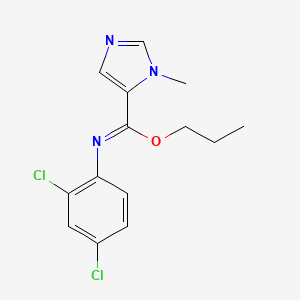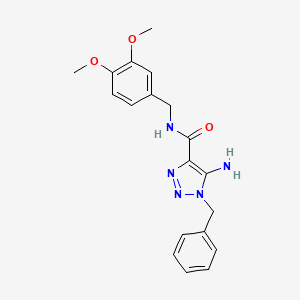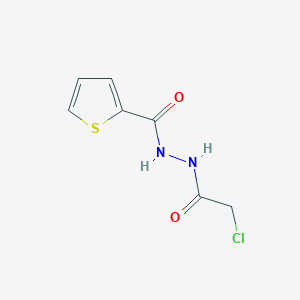![molecular formula C19H16F3N3O3 B2925125 [3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 937606-18-3](/img/structure/B2925125.png)
[3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “[3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid” is a complex organic molecule. It is a derivative of pyrazolo[3,4-b]pyridine, which is a bicyclic compound containing a pyrazole ring fused to a pyridine ring . The molecule also contains a trifluoromethyl group, a methoxyphenyl group, and a cyclopropyl group .
Chemical Reactions Analysis
The compound, being an organic molecule, is likely to undergo a variety of chemical reactions. For instance, organoboron compounds, which this molecule appears to contain, can undergo a broad range of transformations, including oxidations, aminations, halogenations, and various C–C bond formations such as alkenylations, alkynylations, and arylations .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
The acetic acid functionalized pyridinium salt, such as 1-(carboxymethyl)pyridinium iodide, demonstrates utility as a reusable catalyst for the efficient synthesis of pyranopyrazole derivatives through a green, simple, and efficient process. This process involves a one-pot tandem four-component condensation reaction, highlighting the role of acetic acid derivatives in facilitating catalytic reactions under solvent-free conditions (Moosavi‐Zare et al., 2016).
Antimicrobial Activity
The synthesis of certain pyrazoline derivatives, achieved by condensing substituted chalcones with isoniazid in acetic acid, leads to compounds with notable antimicrobial activity. These compounds, particularly those containing methoxy groups, have demonstrated high effectiveness against various microbes, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
Corrosion Inhibition
Pyrazoline derivatives have been investigated for their potential in corrosion inhibition of mild steel in hydrochloric acid solutions. Studies utilizing chemical, electrochemical, and computational techniques have shown these compounds to significantly enhance the corrosion resistance of mild steel, with high inhibition efficiencies observed at both room and higher temperatures. This research underscores the potential of pyrazoline-based acetic acid derivatives in industrial applications where corrosion resistance is critical (Lgaz et al., 2020).
Synthesis of Heterocyclic Compounds
Acetic acid derivatives are pivotal in the synthesis of various heterocyclic compounds, such as pyranopyrazoles and pyridopyrazines, which have a wide range of applications in pharmaceuticals and materials science. The ability to synthesize complex heterocyclic structures using acetic acid derivatives as starting materials or catalysts opens up new avenues for drug development and material innovation (Patankar et al., 2008).
Material Science
In the field of material science, acetic acid derivatives are used to synthesize key intermediates for the production of important pharmaceutical compounds, such as anticoagulants. The precise control over the synthesis process, enabled by the use of acetic acid derivatives, is crucial for achieving the desired purity and properties of the final products (Wang et al., 2017).
Eigenschaften
IUPAC Name |
2-[3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3/c1-28-12-4-2-3-11(7-12)14-8-13(19(20,21)22)16-17(10-5-6-10)24-25(9-15(26)27)18(16)23-14/h2-4,7-8,10H,5-6,9H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNFQYIDAXHPFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=NN3CC(=O)O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(phenylthio)propanamide](/img/structure/B2925043.png)
![5-(3-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)




![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2925052.png)

![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2925057.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylbenzamide](/img/structure/B2925059.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-(1,3-benzothiazol-2-yl)thiophene-2-carboxylate](/img/structure/B2925062.png)

